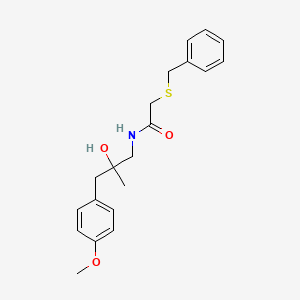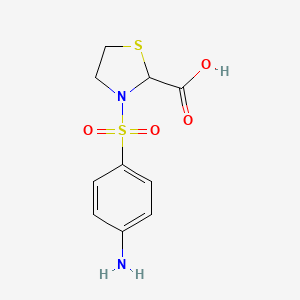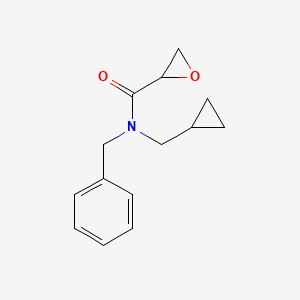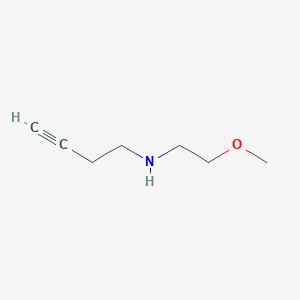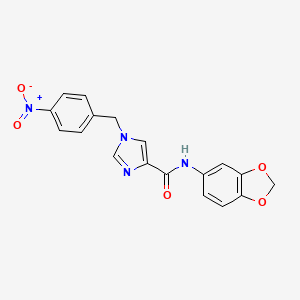
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest in several studies. For instance, a series of N-substituted benzamide derivatives were synthesized and characterized, leading to the formation of nickel complexes with potential applications in ethylene oligomerization . Another study presented the synthesis of benzimidazole/benzothiazole-2-carboxamides with various substituents, including nitro groups, which were evaluated for their antiproliferative and antioxidative activities . Additionally, the synthesis of imidazoles through the reaction of N-benzylated amidines with carboxylic acid derivatives was described, highlighting the formation of imidazole compounds with a 4-nitrobenzyl substituent . A specific functionalized benzimidazole, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, was synthesized, and its crystal structure was determined .
Molecular Structure Analysis
The molecular structures of synthesized compounds are crucial for understanding their properties and potential applications. The nickel complexes derived from benzamide derivatives were characterized by elemental and spectroscopic analyses, and the molecular structures of representative compounds were determined by single-crystal X-ray diffraction . In another study, the crystal structure of a functionalized benzimidazole was analyzed, revealing that the solid-state geometry is stabilized by intermolecular ππ interactions and van der Waals forces .
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives is explored in various contexts. For example, the reaction of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide led to novel heterocyclic derivatives, which could be further derivatized to trisubstituted 1,4-benzodiazepines . The synthesis of imidazoles by reacting N-benzylated amidines with carboxylic acid derivatives also demonstrates the versatility of these compounds in forming imidazole structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The antioxidative potential of benzimidazole/benzothiazole-2-carboxamides was assessed using DPPH free radical scavenging and ferric reducing antioxidant power assays, with some compounds showing significant antioxidative activity . The cardiac electrophysiological activity of N-substituted imidazolylbenzamides was investigated, indicating that the 1H-imidazol-1-yl moiety is a viable group for producing class III electrophysiological activity . Computational calculations were used to understand the intermolecular interactions present in the crystal of a functionalized benzimidazole, which contribute to the stability of the crystal packing .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions, emphasizing mild conditions and operational simplicity for propellane derivatives (Yang et al., 2016).
Crystal Structure Determination : Single-crystal X-ray diffraction has been a key tool in confirming the structure of synthesized compounds, including those similar to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (Al-Wabli et al., 2019).
Biomedical Research
Antibacterial Studies : Derivatives of this compound have shown medium to high antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Patil et al., 2011).
Antimalarial and Antiproliferative Activities : Certain benzimidazole-5-carboxamide derivatives have been tested for antimalarial properties against Plasmodium berghei and exhibited cytotoxic activity against human cancer cell lines (Romero et al., 2018).
Antifungal Potential : Some derivatives have been evaluated for their potential as antifungal agents, particularly against life-threatening fungal infections (Al-Wabli et al., 2019).
Carbonic Anhydrase Inhibition : Metal complexes of heterocyclic sulfonamide derivatives have shown strong inhibitory properties against carbonic anhydrase, an enzyme significant in various physiological processes (Büyükkıdan et al., 2013).
Pharmacology
- Electrophysiological Activity : Some N-substituted imidazolylbenzamides, structurally related to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, have shown cardiac electrophysiological activity, indicating potential as class III agents (Morgan et al., 1990).
Chemical Properties and Reactions
Reactivity with Other Compounds : These compounds have been part of studies involving reactions with various nitrogen heterocycles, contributing to a broader understanding of their chemical behavior (Harutyunyan, 2016).
Synthesis of Complexes : The synthesis of imidazole-derived thiosemicarbazones and hydrazones, and their investigation against crop-related fungi, shows the versatility of these compounds in synthesizing biologically active molecules (Reis et al., 2013).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c23-18(20-13-3-6-16-17(7-13)27-11-26-16)15-9-21(10-19-15)8-12-1-4-14(5-2-12)22(24)25/h1-7,9-10H,8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGZWPHCBMDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)
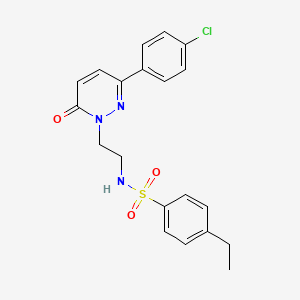
![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)
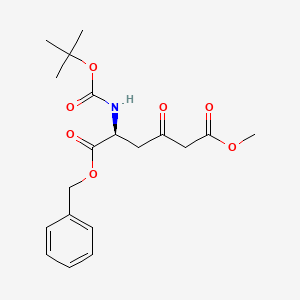
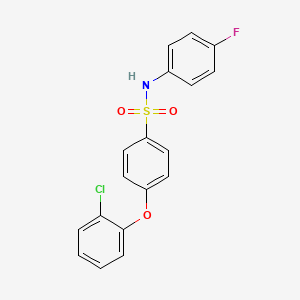
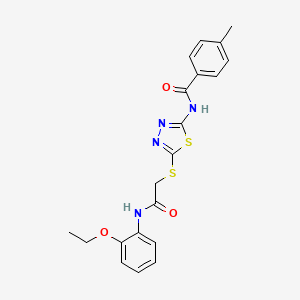
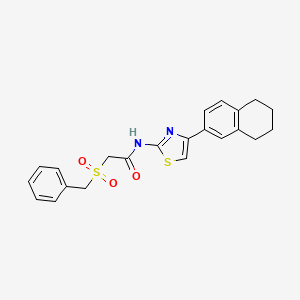
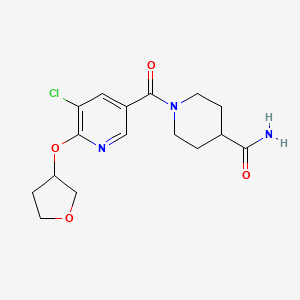
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)
